molecular formula C8H11ClN2O B14834391 4-(3-Aminopropyl)-2-chloropyridin-3-OL

4-(3-Aminopropyl)-2-chloropyridin-3-OL

Cat. No.: B14834391
M. Wt: 186.64 g/mol
InChI Key: OULWTVKCHLNBEQ-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of an aminopropyl group attached to the pyridine ring, along with a chlorine atom and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-2-chloropyridin-3-OL typically involves the reaction of 2-chloropyridine with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-2-chloropyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated products or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(3-Aminopropyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chlorine and hydroxyl groups also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-(3-Aminopropyl)-2-chloropyridin-3-OL can be compared with other similar compounds, such as:

    3-(3-Aminopropyl)-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones: These compounds also contain an aminopropyl group and are studied for their biological activities.

    3-((3-Aminopropyl)amino)-4-hydroxybenzoic acid: This compound has a similar aminopropyl group and hydroxyl group, but differs in its aromatic ring structure.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

4-(3-aminopropyl)-2-chloropyridin-3-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-7(12)6(2-1-4-10)3-5-11-8/h3,5,12H,1-2,4,10H2

InChI Key

OULWTVKCHLNBEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCCN)O)Cl

Origin of Product

United States

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